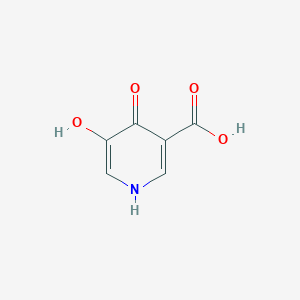
4-Fluorocyclohex-3-ene-1-carboxylic acid
Overview
Description
4-Fluorocyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9FO2 and its molecular weight is 144.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorocyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorocyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Inhibition in Medicinal Chemistry
- 4-Fluorocyclohex-3-ene-1-carboxylic acid derivatives are instrumental in the synthesis of inhibitors for influenza A sialidase. These compounds are developed using a Diels–Alder tactic, exhibiting potent inhibition properties, particularly in specific configurations (Kerrigan, Stoodley, & Smith, 2001).
Methodologies in Organic Chemistry
- The compound has been involved in ring-closing metathesis-based syntheses, serving as a cyclohexene skeleton for GS4104, a significant compound in medical research. This synthesis leverages L-serine, offering a strategic advantage over traditional methods (Cong & Yao, 2006).
Analytical Chemistry Applications
- In the field of analytical chemistry, derivatives of 4-Fluorocyclohex-3-ene-1-carboxylic acid are used in novel derivatization methods for carboxylic acids. This technique, involving laser-induced fluorescence detection, highlights the compound's utility in sophisticated chemical analysis (Kibler & Bächmann, 1999).
Research in Chromatography
- The compound is also significant in developing chromatographic methods for separating enantiomers of alicyclic β-amino acids. This application underscores its relevance in resolving complex chemical mixtures, an essential process in pharmaceutical and biochemical research (Péter et al., 1997).
Inactivation Studies in Biochemistry
- The compound has been used to design analogues for the inactivation of gamma-aminobutyric acid aminotransferase. This research is significant in understanding biochemical pathways and developing therapeutic agents (Choi & Silverman, 2002).
Radiolabeling and Biological Evaluation
- 4-Fluorocyclohex-3-ene-1-carboxylic acid is pivotal in synthesizing and evaluating radiolabeled compounds, such as in the development of PET imaging agents. This application is crucial in medical diagnostics and research (Pickel et al., 2021).
properties
IUPAC Name |
4-fluorocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAXJWILRYQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-[Tert-butyl(dimethyl)silyl]oxypropoxy]-4-chloro-5-nitrobenzamide](/img/structure/B8257957.png)











